molecular formula C12H12N4O B13157066 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one CAS No. 1193388-98-5

3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one

Cat. No.: B13157066
CAS No.: 1193388-98-5
M. Wt: 228.25 g/mol
InChI Key: XJPNMLMDZFRRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one is a heterocyclic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst, followed by cyclization to form the quinazolinone core. The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

1193388-98-5

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

3-(aminomethyl)-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C12H12N4O/c1-7-9(6-13)11-14-10-5-3-2-4-8(10)12(17)16(11)15-7/h2-5,15H,6,13H2,1H3

InChI Key

XJPNMLMDZFRRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.